molecular formula C11H15BN4O2 B13975866 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine

Cat. No.: B13975866
M. Wt: 246.08 g/mol
InChI Key: LTOZNZALQFYZEO-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine is a chemical compound that features a tetrazolo[1,5-a]pyridine core with a dioxaborolane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine typically involves the reaction of tetrazolo[1,5-a]pyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boronate ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium or Copper Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Aqueous Acids or Bases: For hydrolysis reactions.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds.

    Boronic Acids: Resulting from hydrolysis of the boronate ester.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine involves its ability to form stable boronate esters, which can interact with various molecular targets. The boron atom can participate in reversible covalent bonding with diols and other nucleophiles, making it useful in biological systems and as a catalyst in organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine is unique due to its tetrazolo[1,5-a]pyridine core, which imparts distinct electronic properties and reactivity compared to simpler boronate esters. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C11H15BN4O2

Molecular Weight

246.08 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine

InChI

InChI=1S/C11H15BN4O2/c1-10(2)11(3,4)18-12(17-10)8-5-6-9-13-14-15-16(9)7-8/h5-7H,1-4H3

InChI Key

LTOZNZALQFYZEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

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